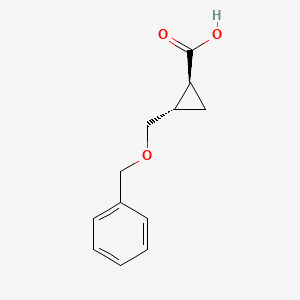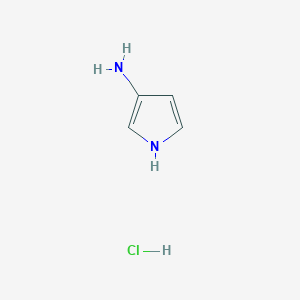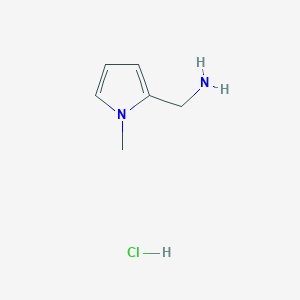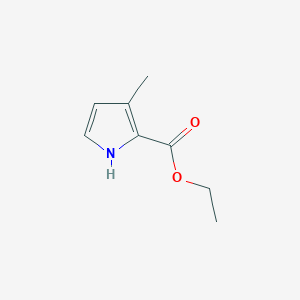![molecular formula C9H15NO5S B6592416 tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide CAS No. 2023006-14-4](/img/structure/B6592416.png)
tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide” is a unique chemical compound. Its empirical formula is C9H15O5N1S1 and it has a molecular weight of 249.2812. This product is provided to early discovery researchers as part of a collection of unique chemicals1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. It’s worth noting that Sigma-Aldrich, one of the suppliers of this compound, does not collect analytical data for this product1.Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO5S3. This code provides a unique identifier for chemical substances and can be used to generate a two-dimensional structure of the compound.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
This compound is predicted to have a boiling point of 328.2±25.0 °C and a density of 1.40±0.1 g/cm34.Scientific Research Applications
Novel Synthetic Routes and Chemical Transformations
Research demonstrates the development of efficient and scalable synthetic routes to derivatives of tert-butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide, facilitating access to novel compounds. For instance, Meyers et al. (2009) describe scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, providing a foundation for further chemical derivations (Meyers et al., 2009). Similarly, López et al. (2020) outline an enantioselective approach to synthesize (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, a precursor to antiviral compounds such as ledipasvir (López et al., 2020).
Chemical Space Exploration
The compound's unique structure enables the exploration of chemical spaces complementary to traditional systems. For example, Harmsen et al. (2011) describe the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate from an N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, illustrating the compound's utility in creating novel piperidine derivatives through 1,3-dipolar cycloaddition reactions (Harmsen et al., 2011).
Molecular Structure and Configuration Studies
Studies also focus on determining the molecular structure and absolute configuration of related spirocyclic compounds. Jakubowska et al. (2013) applied NMR spectroscopy to assign absolute configurations to derivatives of the compound, showcasing its role in advancing stereochemical analysis (Jakubowska et al., 2013).
Advanced Synthetic Applications
Further research illustrates the compound's versatility in synthetic chemistry. Molchanov et al. (2013) discuss regioselective 1,3-dipolar cycloaddition reactions to generate substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, revealing its potential in creating densely functionalized spirocyclic frameworks (Molchanov & Tran, 2013).
Safety And Hazards
This compound is classified under Storage Class Code 10, which refers to combustible liquids1. However, the flash point is not applicable1. Please note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product1.
Future Directions
As this compound is part of a collection of unique chemicals provided to early discovery researchers1, it could potentially be used in various research and development applications. However, the specific future directions would depend on the outcomes of such research.
Please note that the information provided is based on the available sources and there might be more comprehensive and updated information out there. Always refer to the most recent and relevant scientific literature.
properties
IUPAC Name |
tert-butyl 5,5-dioxo-6-oxa-5λ6-thia-4-azaspiro[2.4]heptane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S/c1-8(2,3)15-7(11)10-9(4-5-9)6-14-16(10,12)13/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTBNZRBASIIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2(CC2)COS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxa-5-thia-4-azaspiro[2.4]heptane 5,5-dioxide, N-BOC protected | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)



![3,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B6592359.png)








